molecular formula C12H8F3NO4 B8499602 Methyl 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate

Cat. No.: B8499602
M. Wt: 287.19 g/mol
InChI Key: YSSIFKLDJRNMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H8F3NO4 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F3NO4

Molecular Weight

287.19 g/mol

IUPAC Name

methyl 5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H8F3NO4/c1-18-11(17)9-6-10(20-16-9)7-2-4-8(5-3-7)19-12(13,14)15/h2-6H,1H3

InChI Key

YSSIFKLDJRNMEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate (6.85 g, 23.6 mmol) and NH2OH.HCl (4.92 g, 70.8 mmol) in MeOH (120 mL) was refluxed for 4 h. The volatiles were removed under reduced pressure, the residue was taken up in CHCl3 (200 mL) and washed with H2O (50 mL) and brine (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.50 g, 95.6%), which was used in the next step without further purification. MS (ES+) C12H8F3NO4 requires: 287. found: 288 [M+H]+.
Name
methyl 2,4-dioxo-4-(4-(trifluoromethoxy)phenyl)butanoate
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
95.6%

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